molecular formula C22H18N4O B5526318 5-methyl-3-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-indole-2-carboxamide

5-methyl-3-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-indole-2-carboxamide

Cat. No.: B5526318
M. Wt: 354.4 g/mol
InChI Key: ZYKMJRBLUNMCFF-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-3-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

The synthesis of 5-methyl-3-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-indole-2-carboxamide involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

5-methyl-3-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:

Properties

IUPAC Name

5-methyl-3-phenyl-N-[(E)-pyridin-2-ylmethylideneamino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-15-10-11-19-18(13-15)20(16-7-3-2-4-8-16)21(25-19)22(27)26-24-14-17-9-5-6-12-23-17/h2-14,25H,1H3,(H,26,27)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKMJRBLUNMCFF-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN=CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)N/N=C/C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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